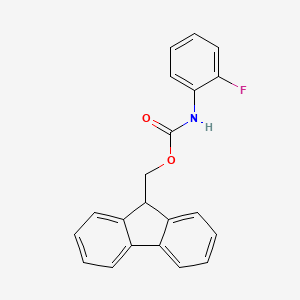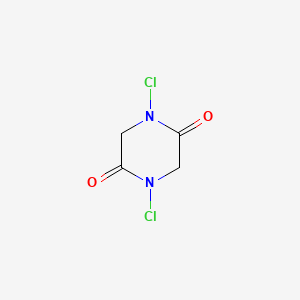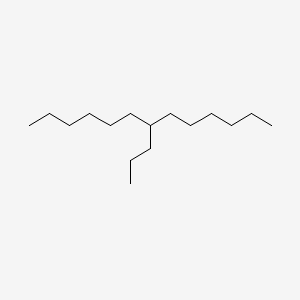
7-n-Propyltridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-Propyltridecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tridecane with propyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-n-Propyltridecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into lower alkanes or alkenes using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 7-n-propyltridecyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Formation of 7-n-propyltridecanol, 7-n-propyltridecanal, or 7-n-propyltridecanoic acid.
Reduction: Formation of lower alkanes or alkenes.
Substitution: Formation of 7-n-propyltridecyl halides.
Wissenschaftliche Forschungsanwendungen
7-n-Propyltridecane has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 7-n-Propyltridecane is primarily related to its hydrophobic properties. It can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tridecane: A straight-chain alkane with the formula C13H28.
7-n-Butyltridecane: A similar compound with a butyl group instead of a propyl group.
7-n-Hexyltridecane: A compound with a hexyl group attached to the seventh carbon atom.
Uniqueness
7-n-Propyltridecane is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
55045-09-5 |
|---|---|
Molekularformel |
C16H34 |
Molekulargewicht |
226.44 g/mol |
IUPAC-Name |
7-propyltridecane |
InChI |
InChI=1S/C16H34/c1-4-7-9-11-14-16(13-6-3)15-12-10-8-5-2/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
VIPXLNQRBDOQFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


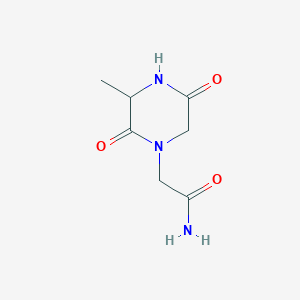
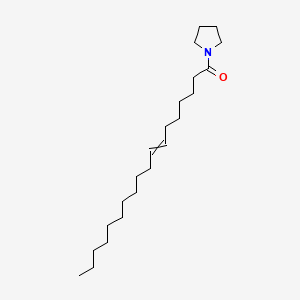
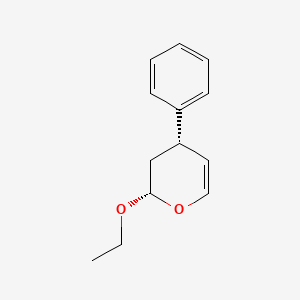
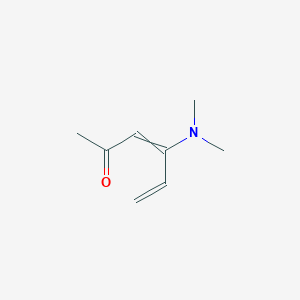
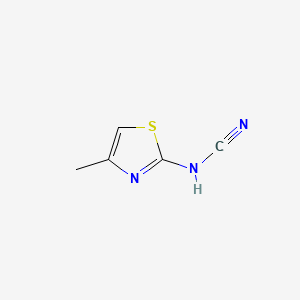
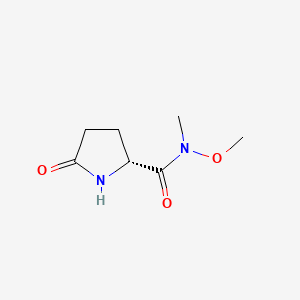
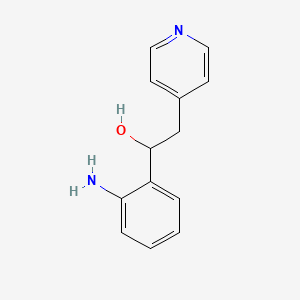
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
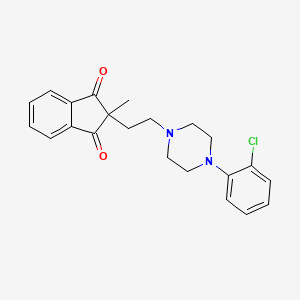
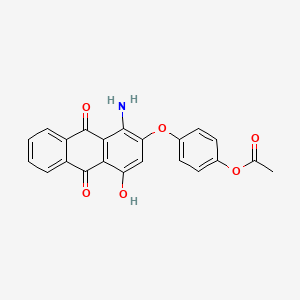
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
